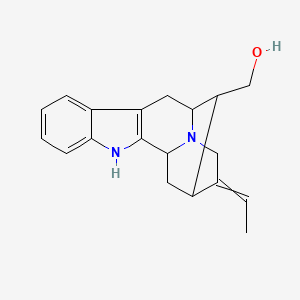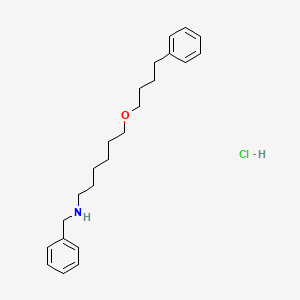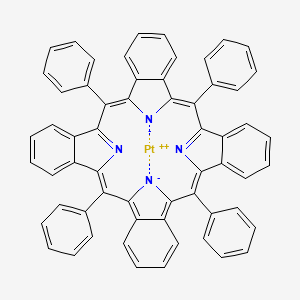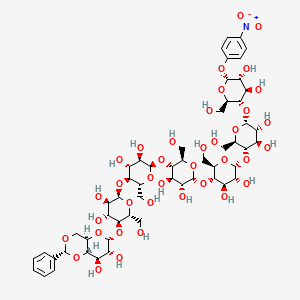
16-Epinormacusine B
Übersicht
Beschreibung
16-Epinormacusine B is a naturally occurring alkaloid derived from the herbs of Voacanga africana . It belongs to the sarpagine alkaloid family, which is known for its diverse structural variations and biological activities . The compound has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The formal synthesis of 16-Epinormacusine B involves a [5+2] cycloaddition reaction . The synthesis starts with commercially available d-tryptophan methyl ester, which serves as both the chiral auxiliary and the starting material . The process includes several key steps:
Asymmetric Pictet-Spengler Reaction: This step forms the core structure of the alkaloid.
Dieckmann Cyclization: This reaction helps in forming the bicyclic structure.
Stereocontrolled Intramolecular Enolate-Driven Palladium-Mediated Cross-Coupling Reaction: This step is crucial for establishing the stereochemistry of the compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Corey-Kim reagent to form beta-axial aldehydes.
Reduction: Reductive cleavage using TFA/Et3SiH is employed in the synthesis process.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen functional groups.
Common Reagents and Conditions:
Oxidation: Corey-Kim reagent
Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)
Cycloaddition: Palladium and copper-mediated processes
Major Products:
Beta-Axial Aldehydes: Formed during oxidation reactions.
Bicyclic Structures: Resulting from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
16-Epinormacusine B has diverse applications in scientific research:
Drug Discovery: The compound’s unique structure and biological activity make it a valuable candidate for drug development.
Understanding Cellular Processes: It is used to study various cellular mechanisms and pathways.
Chemistry: The compound serves as a model for studying complex synthetic routes and reaction mechanisms.
Biology and Medicine: Its potential therapeutic effects are being explored in various biological and medical research.
Wirkmechanismus
The exact mechanism of action of 16-Epinormacusine B is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular processes. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Vellosimine
- N-Methylvellosimine
- 10-Methoxyvellosimine
- Polyneuridine Aldehyde
- Macusine A
Comparison: 16-Epinormacusine B is unique due to its specific stereochemistry at the C-16 atom, which distinguishes it from other sarpagine alkaloids . While compounds like vellosimine and N-methylvellosimine belong to the 16-regular group, this compound is part of the 16-epi subgroup . This difference in stereochemistry can lead to variations in biological activity and chemical reactivity .
Eigenschaften
IUPAC Name |
(15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTDUGOBAOLMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Record name | Normacusine B | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Normacusine_B | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)
![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)


![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)
![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)
